

Application Notes and Protocols: Urease-IN-11 for Gastritis Models

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Compound of Interest					
Compound Name:	Urease-IN-1				
Cat. No.:	B12431666	Get Quote			

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Introduction

Helicobacter pylori (H. pylori) infection is a primary cause of chronic gastritis, peptic ulcers, and gastric cancer. A critical virulence factor for H. pylori is the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This reaction neutralizes the acidic environment of the stomach, allowing the bacterium to colonize and persist in the gastric mucosa.[3][4] The essential role of urease in H. pylori pathogenesis makes it an attractive target for therapeutic intervention.[2][5] Urease inhibitors, therefore, represent a promising strategy for the management of H. pylori-associated gastroduodenal diseases.

This document provides detailed application notes and protocols for the experimental design of **Urease-IN-1**1, a competitive urease inhibitor, in the context of gastritis models. **Urease-IN-1**1 can be utilized in studies of diseases such as urease-related gastritis and peptic ulcers.[6]

Urease-IN-11: Quantitative Data

Urease-IN-11 has been identified as a competitive inhibitor of urease. The following table summarizes its in vitro efficacy.

Compound	Target	IC50 (µM)	Inhibition Type	Source
Urease-IN-11	Urease	10.41	Competitive	[6]

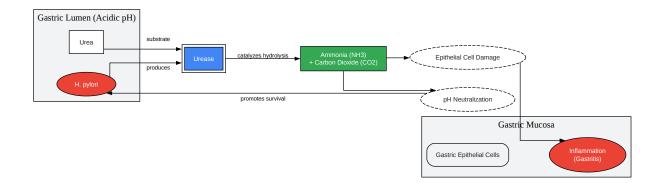




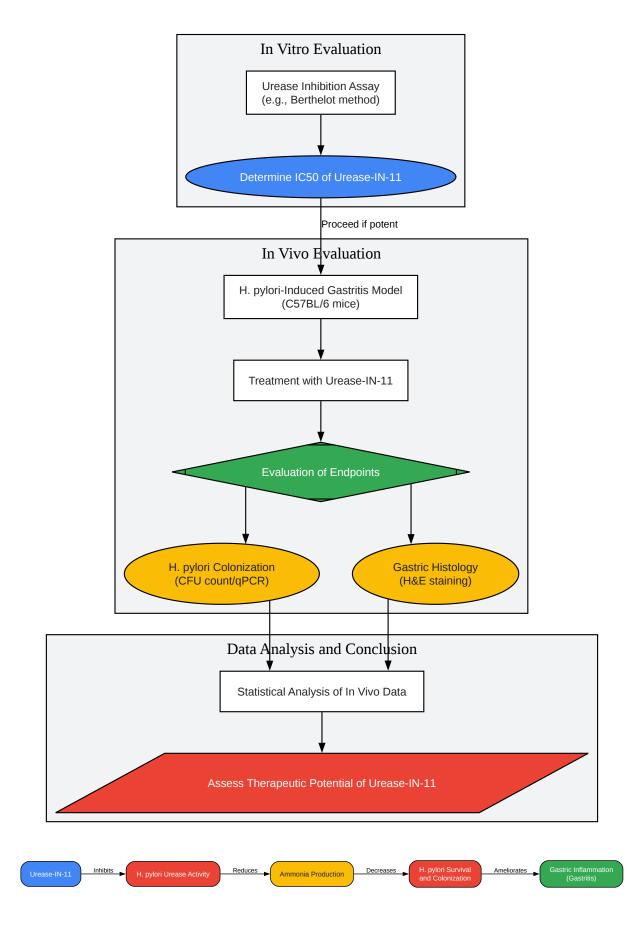
Signaling Pathway of Urease Action in H. pylori-Induced Gastritis

The following diagram illustrates the mechanism by which H. pylori urease contributes to gastric mucosal injury. Urease catalyzes the breakdown of urea into ammonia, which neutralizes gastric acid, facilitating bacterial survival. The resulting increase in pH and the direct toxic effects of ammonia contribute to inflammation and damage of the gastric epithelium, leading to gastritis.











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